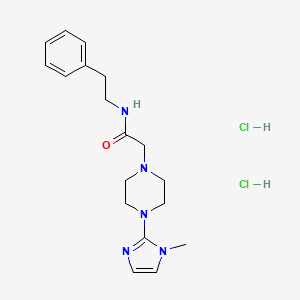
2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-phenethylacetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-phenethylacetamide dihydrochloride is a useful research compound. Its molecular formula is C18H27Cl2N5O and its molecular weight is 400.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-phenethylacetamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Chemical Formula : C16H22Cl2N4O
- Molecular Weight : 367.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The imidazole and piperazine moieties are known to enhance binding affinity to these receptors, potentially leading to anxiolytic and antidepressant effects.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on available literature:
Case Studies and Research Findings
-
Antidepressant Effects :
A study evaluated the effects of this compound in a mouse model of depression. The results indicated a significant reduction in immobility time during the forced swim test, suggesting an antidepressant-like effect. The compound was shown to enhance serotonin levels in the brain, which may contribute to its efficacy . -
Anxiolytic Properties :
In another study, the compound was tested for its anxiolytic properties using the elevated plus maze test. Mice treated with the compound exhibited increased time spent in the open arms, indicating reduced anxiety levels compared to control groups. This effect was linked to modulation of GABAergic signaling pathways . -
Antimicrobial Activity :
Research has also highlighted the antimicrobial properties of this compound. It demonstrated inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus, suggesting potential applications in treating bacterial infections . -
Anticancer Activity :
Preliminary investigations into the anticancer properties revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve activation of caspases and disruption of mitochondrial membrane potential .
Propriétés
IUPAC Name |
2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2-phenylethyl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O.2ClH/c1-21-10-9-20-18(21)23-13-11-22(12-14-23)15-17(24)19-8-7-16-5-3-2-4-6-16;;/h2-6,9-10H,7-8,11-15H2,1H3,(H,19,24);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDSBXAEQVXZQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NCCC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














